molecular formula C16H19Cl2N3OS B2362938 (4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216518-64-7

(4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2362938
CAS No.: 1216518-64-7
M. Wt: 372.31
InChI Key: KZZXKFBZXJXHCI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a complex structure that includes a chlorophenyl group, a methylthiazol group, and a piperazine ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core piperazine ring. One common synthetic route includes the following steps:

  • Formation of the Piperazine Ring: : Piperazine is reacted with an appropriate halide to form the piperazine derivative.

  • Introduction of the Methylthiazol Group: : The piperazine derivative is then reacted with 4-methylthiazole under specific conditions to introduce the methylthiazol group.

  • Attachment of the Chlorophenyl Group: : Finally, the chlorophenyl group is introduced through a reaction with 4-chlorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Chlorophenol derivatives.

  • Reduction: : Derivatives with reduced functional groups.

  • Substitution: : Piperazine derivatives with different substituents.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • (4-Chlorophenyl)(4-methylthiazol-2-yl)methanone: : Similar structure but lacks the piperazine ring.

  • 4-Chloro-2-(2-methylthiazol-4-yl)phenol: : Contains a chlorophenol group instead of a piperazine ring.

  • (2-(4-Methoxyphenyl)thiazol-4-yl)methanol: : Features a methoxy group instead of a chlorophenyl group.

These compounds have different properties and applications, highlighting the uniqueness of (4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS.ClH/c1-12-11-22-15(18-12)10-19-6-8-20(9-7-19)16(21)13-2-4-14(17)5-3-13;/h2-5,11H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXKFBZXJXHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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